3-Trimethylsilyloxy-2-pentene

Description

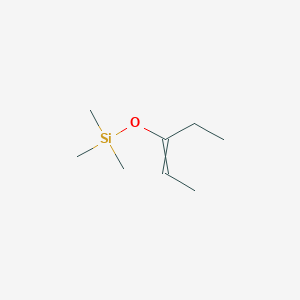

3-Trimethylsilyloxy-2-pentene (C₈H₁₈OSi) is an organosilicon compound characterized by a pentene backbone substituted with a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position. This compound is notable for its role in stereoselective organic synthesis, particularly in the preparation of chiral molecules. For example, it has been utilized in the titanium tetrachloride-promoted reaction with 2-methylbutanal to synthesize (S)-(+)-Manicone, an alarm pheromone in ants, achieving up to 97% optical purity . Its silyloxy group enhances electrophilic reactivity while protecting hydroxyl intermediates during synthesis.

Properties

CAS No. |

17510-47-3 |

|---|---|

Molecular Formula |

C8H18OSi |

Molecular Weight |

158.31 g/mol |

IUPAC Name |

trimethyl(pent-2-en-3-yloxy)silane |

InChI |

InChI=1S/C8H18OSi/c1-6-8(7-2)9-10(3,4)5/h6H,7H2,1-5H3 |

InChI Key |

BMJHTFWPTJVYJV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC)O[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Trimethylsilyloxy-3-Penten-2-one (TMSACAC)

TMSACAC, unlike this compound, features a ketone group that enables coordination to metals, making it valuable in catalysis and material science .

1-(Triethoxysilyl)-2-Pentene

The ethoxysilyl group in 1-(triethoxysilyl)-2-pentene increases its utility in polymer chemistry but reduces stability under aqueous conditions compared to the trimethylsilyloxy analog .

3-Ethyl-2-Pentene

3-Ethyl-2-pentene lacks the directing and protecting effects of the silyloxy group, limiting its use in asymmetric synthesis but making it a simpler alkene for non-stereoselective reactions .

Key Research Findings

- Stereochemical Outcomes : The trimethylsilyloxy group in this compound directs nucleophilic attack during aldol-like reactions, achieving high enantioselectivity in pheromone synthesis .

- Thermal Stability : Unlike TMSACAC, this compound decomposes above 150°C, limiting its use in high-temperature applications .

- Hydrolytic Sensitivity : Both this compound and 1-(triethoxysilyl)-2-pentene require anhydrous conditions, but the latter undergoes faster hydrolysis due to labile ethoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.